molecular formula C14H15F7N2O2 B4963069 butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate

butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate

Cat. No.: B4963069
M. Wt: 376.27 g/mol
InChI Key: BBWVQTRUGHGVPE-UHFFFAOYSA-N
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Description

Butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate is a synthetic organic compound characterized by its unique chemical structure, which includes hexafluoro and fluoroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of hexafluoroacetone with 4-fluoroaniline to form an intermediate, which is then reacted with butyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroanilino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hexafluoro and fluoroanilino groups play a crucial role in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar hexafluoro groups.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another compound with hexafluoro and phenyl groups.

Uniqueness

Butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate is unique due to the presence of both hexafluoro and fluoroanilino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F7N2O2/c1-2-3-8-25-11(24)23-12(13(16,17)18,14(19,20)21)22-10-6-4-9(15)5-7-10/h4-7,22H,2-3,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWVQTRUGHGVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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